molecular formula C7H13F3N2 B1526482 N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine CAS No. 1249485-42-4

N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine

Cat. No. B1526482
CAS RN: 1249485-42-4
M. Wt: 182.19 g/mol
InChI Key: AXNWPWWQTPCEFK-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine (NACE) is a cyclopropanamine derivative that has been extensively studied in recent years. It is a highly versatile compound that can be used in a variety of synthetic and medicinal applications due to its unique properties. NACE has been studied for its potential use in medicinal chemistry, drug delivery, and other biomedical applications, as well as its potential to act as a catalyst in organic synthesis.

Scientific Research Applications

Synthetic Methodologies and Catalysis

Multigram Synthesis of Trifluoromethyl Cyclopropanamines : A study by Bezdudny et al. (2011) describes the synthesis of trifluoromethyl cyclopropanamines, focusing on the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride, enabling the preparation of significant quantities of the target product in a single batch (Bezdudny et al., 2011).

Cyclopropanation Under Phase-transfer Conditions : Matsuo et al. (2004) achieved the stereoselective synthesis of cis-2-fluorocyclopropylamine through cyclopropanation, showcasing the utility of dibromofluoromethane and 18-crown-6 in dichloromethane for this purpose. This method highlights the synthetic versatility of cyclopropanamines in generating structurally diverse molecules (Matsuo et al., 2004).

Biologically Active Compound Synthesis

Cyclopropanamine Compounds in Neuroscience : Research on cyclopropanamine compounds, such as those discussed by Blass (2016), explores their potential as inhibitors of lysine-specific demethylase-1 (LSD1). These inhibitors have been studied for therapeutic applications in treating conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction, demonstrating the significant biomedical potential of cyclopropanamine derivatives (Blass, 2016).

Diversity Synthesis of N-substituted 2-Amino-1,6-naphthyridine Derivatives : Han et al. (2010) developed a microwave-assisted three-component reaction incorporating cyclopropanamine to synthesize a variety of N-substituted 2-amino-1,6-naphthyridine derivatives. This method facilitates the rapid synthesis of compounds for biomedical screening, showcasing the applicability of cyclopropanamines in creating diverse bioactive molecules (Han et al., 2010).

properties

IUPAC Name

N'-cyclopropyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12(4-3-11)6-1-2-6/h6H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNWPWWQTPCEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine

CAS RN

1249485-42-4
Record name N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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